N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
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Overview
Description
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that features a combination of aromatic, heterocyclic, and oxalamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 5-chloro-2-methoxyaniline and thiophene derivatives. These intermediates are then subjected to condensation reactions with oxalyl chloride to form the oxalamide structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(5-chloro-2-methoxyphenyl)-N2-(2-thiophen-2-yl)oxalamide
- N1-(5-chloro-2-methoxyphenyl)-N2-(2-thiophen-3-yl)oxalamide
Uniqueness
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is unique due to the presence of both thiophene rings and the oxalamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c1-26-15-5-4-13(20)9-14(15)22-18(24)17(23)21-11-19(25,12-6-8-27-10-12)16-3-2-7-28-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJAZOXWGDLCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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